Combination Therapies: Evaluating the efficacy and safety of combining lisinopril with other therapeutic agents to enhance its therapeutic benefits in various disease conditions. [, ]
Novel Applications: Exploring the potential use of lisinopril in new therapeutic areas, such as neurodegenerative diseases, inflammatory disorders, and metabolic syndrome. []
Drug Delivery Systems: Developing advanced drug delivery systems to improve the bioavailability and target specific tissues or organs, enhancing the efficacy and minimizing potential side effects. []
Lisinopril dihydrate is derived from lisinopril, a synthetic derivative of the amino acid proline. It is classified as an angiotensin-converting enzyme inhibitor, which works by preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This inhibition leads to vasodilation and reduced blood pressure. The compound's chemical formula is C₁₄H₁₈N₂O₃S·2H₂O, indicating that it contains two water molecules in its crystalline structure.
The synthesis of lisinopril dihydrate involves several steps that can vary depending on the method used. A notable industrial method includes:
The process avoids cumbersome column chromatography and aims for high purity and yield.
Lisinopril dihydrate has a complex molecular structure characterized by its specific arrangement of atoms. Key features include:
The molecular geometry plays a crucial role in its biological activity as an angiotensin-converting enzyme inhibitor.
Lisinopril dihydrate participates in several chemical reactions:
These reactions highlight the compound's versatility and importance in pharmaceutical applications.
Lisinopril dihydrate exerts its antihypertensive effects through the inhibition of the angiotensin-converting enzyme. This action leads to:
Lisinopril dihydrate exhibits distinct physical and chemical properties:
These properties are critical for its formulation into various dosage forms.
Lisinopril dihydrate is primarily used in clinical settings for:
Research continues into its potential applications in other areas such as cardiovascular protection and renal health .
The first single-crystal X-ray diffraction study of lisinopril dihydrate (chemical name: [N²-[(1S)-1-carboxy-3-phenylpropyl]-L-lysyl-L-proline dihydrate) resolved its three-dimensional structure at 173 K. The crystal belongs to the monoclinic system with space group P2₁ and unit cell parameters a = 14.550(2) Å, b = 5.8917(8) Å, c = 14.238(2) Å, and β = 112.832(3)°. The asymmetric unit contains two independent lisinopril molecules (Z = 2), each associated with two water molecules of crystallization. The crystal packing reveals a layered structure where alternating hydrophilic and hydrophobic domains align parallel to the ac-plane. Within this arrangement, the proline residues form distinct hydrophobic columns, while the lysine moieties and water molecules create interconnected hydrophilic channels. This anisotropic molecular arrangement directly influences the compound’s mechanical and dissolution properties. The precision of this structural determination (R-factor < 5%) provides a foundational reference for characterizing derived solid forms [1] [7].
Table 1: Crystallographic Parameters of Lisinopril Dihydrate
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁ |
a (Å) | 14.550(2) |
b (Å) | 5.8917(8) |
c (Å) | 14.238(2) |
β (°) | 112.832(3) |
Volume (ų) | 1112.3 |
Z (Molecules/Unit Cell) | 2 |
Temperature (K) | 173 |
Lisinopril dihydrate exists as a double zwitterion in the solid state, evidenced by proton transfer from the carboxylic acid group (COOH) of the proline moiety to the primary amine (NH₂) of the lysine residue. This configuration generates a carboxylate anion (–COO⁻) and an ammonium cation (–⁺NH₃), creating strong dipole moments that stabilize the crystal lattice. Fourier-transform infrared spectroscopy (FT-IR) confirms this through characteristic absorption bands at 1580 cm⁻¹ (asymmetric COO⁻ stretch) and 1505 cm⁻¹ (N⁺–H bend) [1] [7].
The zwitterions orchestrate an extensive hydrogen-bonding network involving water molecules. Each lisinopril molecule donates and accepts up to eight hydrogen bonds:
Table 2: Key Hydrogen Bonds in Lisinopril Dihydrate
Donor | Acceptor | Distance (Å) | Angle (°) |
---|---|---|---|
N(amine)–H···O(water) | O(water) | 2.71 | 168 |
O(water)–H···O(carboxyl) | O(carboxyl) | 2.65 | 175 |
O(water)–H···N(amine) | N(amine) | 2.89 | 165 |
N(ammonium)–H···O(carboxyl) | O(carboxyl) | 2.78 | 170 |
Solid-form screening of lisinopril has identified multiple anhydrous polymorphs, amorphous phases, and solvatomorphs beyond the dihydrate. These forms exhibit distinct physicochemical properties:
The dihydrate remains the most stable commercial form due to its low energy state and robustness against humidity-induced phase changes.
Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) provide critical insights into the dehydration pathways and stability of lisinopril solid forms:
Dehydration kinetics of the dihydrate, analyzed via Flynn-Wall-Ozawa isoconversional methods, yield an average activation energy (Ea) of 218 ± 11 kJ/mol. This high Ea underscores the energy barrier to breaking water-zwitterion bonds and explains the dihydrate’s stability under ambient conditions [2] [6].
Table 3: Thermal Transitions of Lisinopril Solid Forms
Form | TGA Events | DSC Peaks | Dehydration Ea |
---|---|---|---|
Dihydrate | 88.8°C (-5.1%), 110.4°C (-5.9%) | 90°C (endo), 112°C (endo) | 218 ± 11 kJ/mol |
Anhydrous Form I | None | 179.4°C (endo) | Not applicable |
Anhydrous Form II | None | 175°C (endo) | Not applicable |
Amorphous | None | 78°C (Tg), 125°C (exo) | Not applicable |
Figure 1: Thermal Analysis of Lisinopril Dihydrate
(A) TGA Profile (B) DSC Thermogram Weight (%) Heat Flow (Endo Up) 100│ │ │─────────88.8°C │ 90°C 112°C │ -5.1% \ │ /\ /\ 95│ \──────110.4°C │ / \ / \ │ \ -5.9% │ / \____/ \─────> 90│ \ │___/ 160°C (exo) │ \ │ │ \ │ 85└───────────────┼────────┘ 179.4°C (endo) Temperature (°C) Temperature (°C)
Caption: (A) Two-step dehydration in TGA correlates with (B) endothermic events in DSC. The exotherm at 160°C indicates recrystallization of the anhydrous phase. [2] [7]
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7